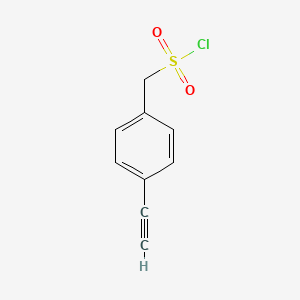
(4-Ethynylphenyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethynylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H7ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a phenyl ring substituted with an ethynyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Ethynylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-ethynylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethynylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Polar organic solvents like dichloromethane and tetrahydrofuran.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Substituted Alkenes: Formed from addition reactions with electrophiles.
Applications De Recherche Scientifique
(4-Ethynylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Ethynylphenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The ethynyl group can participate in addition reactions, forming substituted alkenes. These reactions are facilitated by the presence of catalysts and suitable reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the ethynyl group.
Benzenesulfonyl chloride: Similar structure but with a benzene ring instead of a phenyl ring substituted with an ethynyl group.
Tosyl chloride: Contains a toluene ring instead of a phenyl ring with an ethynyl group.
Uniqueness
(4-Ethynylphenyl)methanesulfonyl chloride is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for the formation of substituted alkenes through addition reactions. This makes it a versatile reagent in organic synthesis and expands its applications in scientific research .
Propriétés
Formule moléculaire |
C9H7ClO2S |
|---|---|
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
(4-ethynylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h1,3-6H,7H2 |
Clé InChI |
JEZNIHZIOTVXIA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


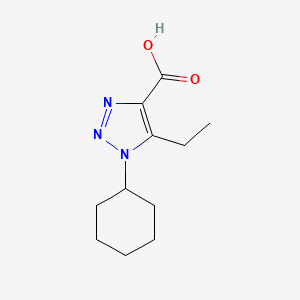
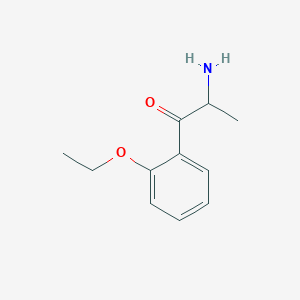
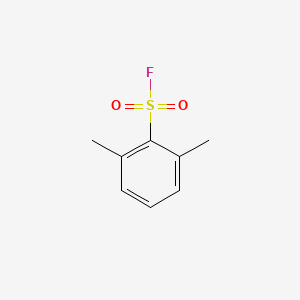

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
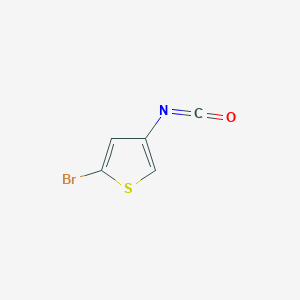
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)

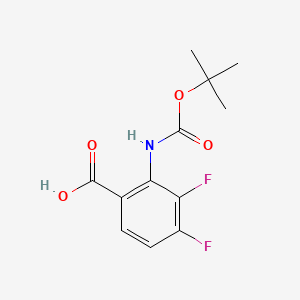
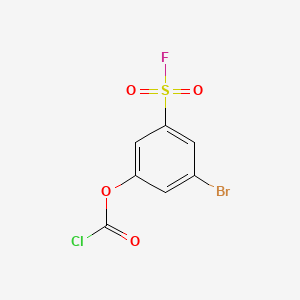
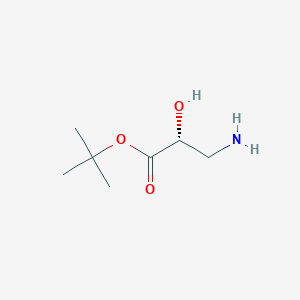
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)
![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)

